

# UPLC-MS/MS quantification 5-FU uracil tegafur

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 5-Fluorouracil-15N2

CAS No.: 68941-95-7

Cat. No.: S766250

Get Quote

## Introduction to the Analytical Method

The combination therapy of **tegafur/uracil (UFT)** and **leucovorin (LV)** is a widely used oral chemotherapeutic regimen for colorectal cancer, particularly in the adjuvant setting after surgical procedures such as hepatectomy for colorectal liver metastases (CRLM) [1]. While this regimen demonstrates significant therapeutic efficacy, it is frequently associated with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea [2]. These adverse events are especially concerning in patients with altered drug metabolism, such as those who have undergone hepatectomy. **Therapeutic Drug Monitoring (TDM)** offers a promising strategy to optimize dosing and minimize toxicity, but its implementation has been hampered by the lack of robust analytical methods capable of simultaneously quantifying the key analytes in this therapeutic regimen [1].

Tegafur functions as a **prodrug** that undergoes bioactivation in the liver primarily via cytochrome P-450 2A6 (CYP2A6) to form the active metabolite **5-fluorouracil (5-FU)** [3]. Uracil, co-administered in a 1:4 molar ratio with tegafur in UFT, acts as a **competitive inhibitor** of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby enhancing and prolonging 5-FU's bioavailability and therapeutic effects [4]. The complex pharmacokinetic interplay between these compounds creates a compelling case for simultaneous monitoring to guide clinical dosing decisions.

Previously available methods for quantifying these analytes suffered from limitations including lengthy run times, complicated procedures, and insufficient specificity or sensitivity [2]. The development of a **simultaneous quantification method** addresses a significant gap in clinical pharmacology, enabling

comprehensive pharmacokinetic profiling that can inform personalized dosing strategies for patients receiving UFT/LV therapy, particularly those with compromised hepatic function after hepatectomy [1].

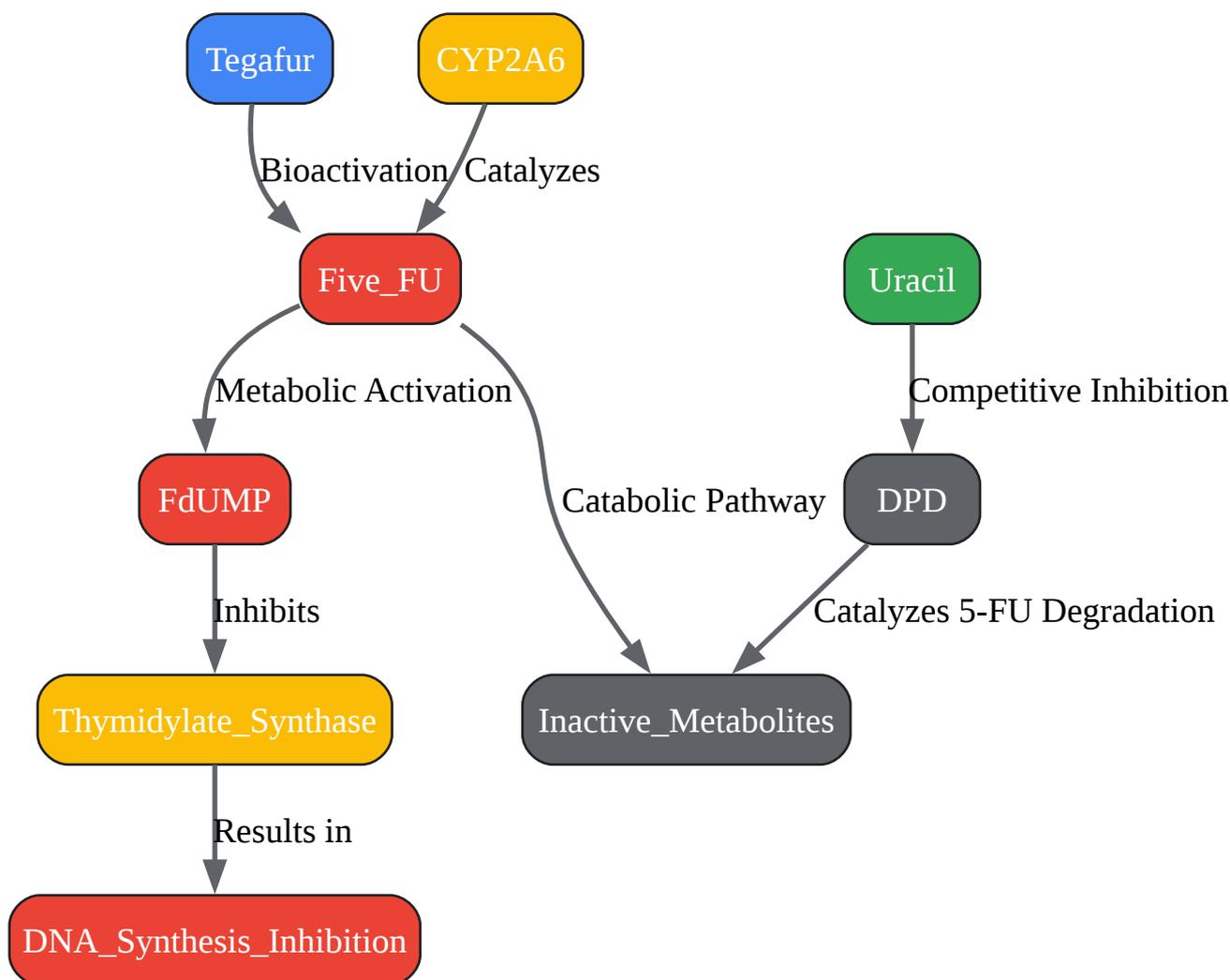
## Metabolic Pathways and Drug Interactions

### Biochemical Pathways of UFT/LV Therapy

The therapeutic efficacy of UFT/LV combination therapy stems from carefully designed biochemical modulation that enhances the antitumor activity of 5-FU while mitigating its rapid degradation. Understanding these metabolic pathways is crucial for appreciating the value of simultaneous drug monitoring. The core pathway involves the sequential conversion of tegafur to 5-FU, followed by strategic inhibition of 5-FU degradation and enhancement of its cytotoxic effects.

Tegafur, a prodrug, undergoes **hepatic bioactivation** primarily mediated by the cytochrome P-450 enzyme CYP2A6, which catalyzes the 5'-hydroxylation of tegafur to release 5-FU [3]. This conversion occurs not only enzymatically but also through spontaneous degradation and minor contributions from other metabolic pathways. The resulting 5-FU is then incorporated into RNA and converted to the active metabolite **fluorodeoxyuridine monophosphate (FdUMP)**, which inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis [4]. This inhibition leads to depleted thymidine pools and impaired DNA synthesis in rapidly dividing cells, ultimately triggering apoptosis.

Uracil potentiates this effect through **DPD inhibition**, competitively binding to dihydropyrimidine dehydrogenase and substantially reducing the rate of 5-FU catabolism to inactive metabolites [4]. This mechanism allows for sustained therapeutic levels of 5-FU with lower tegafur doses. Leucovorin (LV) further enhances this system by stabilizing the binding of FdUMP to thymidylate synthase through increased intracellular levels of folates, forming a stable ternary complex that more effectively suppresses DNA synthesis [2]. The net effect is prolonged exposure of tumor cells to cytotoxic 5-FU metabolites with enhanced potency against nucleotide metabolism.



[Click to download full resolution via product page](#)

Figure 1: Metabolic Pathway of UFT/LV Combination Therapy. This diagram illustrates the conversion of tegafur to 5-FU, the inhibition of DPD by uracil, and the ultimate inhibition of thymidylate synthase leading to suppressed DNA synthesis.

## Materials and Reagents

### Chemical Standards and Solvents

- **Analytical Standards:** 5-Fluorouracil (5-FU) (Wako Pure Chemical Ind. Ltd., Osaka, Japan), uracil (Wako Pure Chemical Ind. Ltd., Osaka, Japan), and tegafur (Tokyo Chemical Industry Co. Ltd., Tokyo,

Japan) [2].

- **Isotope-Labeled Internal Standards:** 5-FU-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> and tegafur-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> (Toronto Research Chemicals, Toronto, Canada), uracil-<sup>15</sup>N<sub>2</sub> (Cambridge Isotope Laboratories Inc., Andover, MA, USA) [2].
- **Solvents:** HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol [2].
- **Additives:** Ammonium formate (Wako Pure Chemical Ind. Ltd., Osaka, Japan) [2].

## Equipment and Software

- **UPLC-MS/MS System:** Waters Acquity UPLC I-Class System coupled with Xevo TQ-D triple-stage quadrupole mass spectrometer [2].
- **Analytical Column:** Waters Acquity HSS T3 column (1.8 μm, 2.1 × 100 mm) [2].
- **Sample Preparation Equipment:** Centrifuge capable of 15,000 rpm at 10°C, vortex mixer, nitrogen evaporation system, polypropylene tubes [2].

## Analytical Method Protocol

### Sample Preparation Workflow

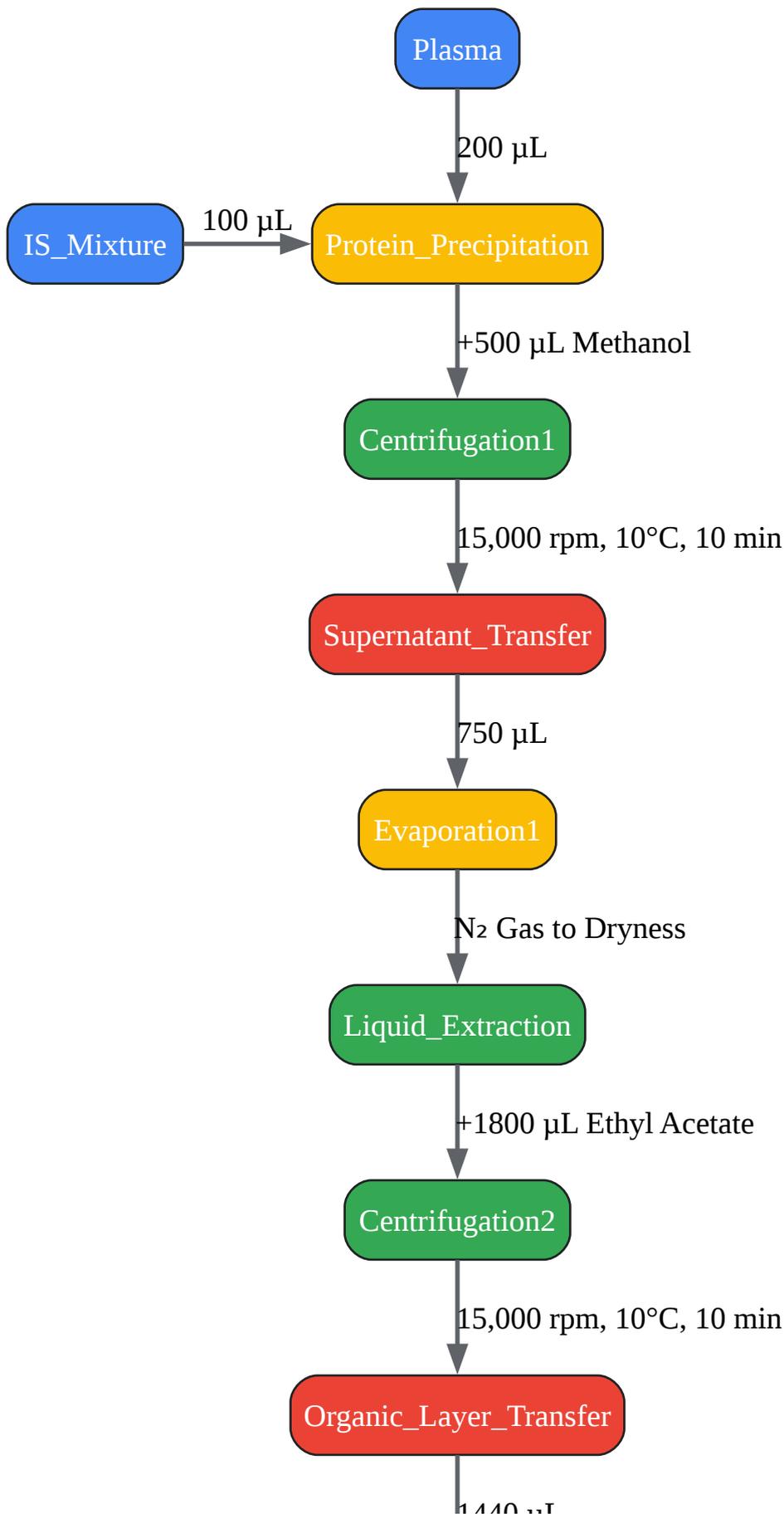
Proper sample preparation is critical for achieving accurate quantification of 5-FU, uracil, and tegafur from plasma matrices. The protocol involves protein precipitation followed by liquid-liquid extraction to clean up the samples and concentrate the analytes while minimizing matrix effects that could compromise the analysis.

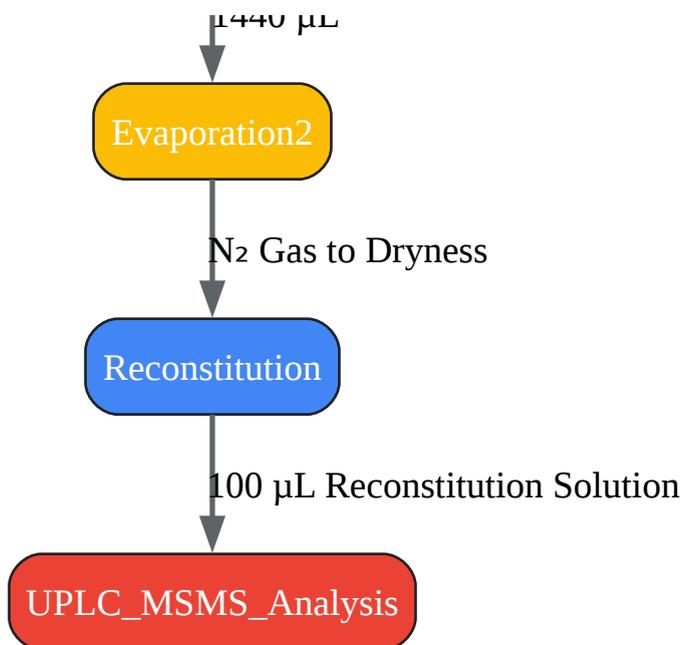
Begin by aliquoting 200 μL of plasma (calibrators, quality controls, or patient samples) into polypropylene tubes. Add 100 μL of the internal standard working solution containing 5-FU-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> (200 ng/mL), uracil-<sup>15</sup>N<sub>2</sub> (2000 ng/mL), and tegafur-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> (5000 ng/mL). For calibrators and QCs, add 100 μL of the appropriate standard solution; for patient samples, add 100 μL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate for volume adjustment [2]. Vortex the mixtures thoroughly to ensure proper integration of IS with the sample matrix.

Proceed with **protein precipitation** by adding 500 μL of methanol to each sample, followed by vigorous vortexing for 1 minute. Centrifuge the samples at 15,000 rpm at 10°C for 10 minutes to pellet the

precipitated proteins. Carefully transfer 750  $\mu\text{L}$  of the supernatant to new polypropylene tubes, taking care not to disturb the protein pellet. Evaporate the supernatants to complete dryness under a gentle stream of nitrogen gas at room temperature [2].

The **liquid-liquid extraction** step begins by reconstituting the dried residues in 1800  $\mu\text{L}$  of ethyl acetate. Vortex the samples for 10 minutes to ensure complete extraction of the analytes into the organic phase. Centrifuge again at 15,000 rpm at 10°C for 10 minutes to separate phases. Transfer 1440  $\mu\text{L}$  of the upper organic layer to new polypropylene tubes and evaporate to dryness under nitrogen gas. Finally, reconstitute the dried extracts in 100  $\mu\text{L}$  of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate. Vortex thoroughly and transfer to appropriate vials for UPLC-MS/MS analysis [2].





[Click to download full resolution via product page](#)

*Figure 2: Plasma Sample Preparation Workflow. This diagram outlines the sequential steps for sample preparation, including protein precipitation, liquid-liquid extraction, and sample reconstitution prior to UPLC-MS/MS analysis.*

## UPLC-MS/MS Analysis Conditions

### 4.2.1 Liquid Chromatography Conditions

The chromatographic separation of 5-FU, uracil, and tegafur requires optimized conditions to achieve adequate resolution, peak shape, and sensitivity while minimizing matrix effects and run time.

- **Column:** Waters Acquity HSS T3 (1.8 µm, 2.1 × 100 mm) [2]
- **Column Temperature:** 40°C [2]
- **Injection Volume:** 1 µL [2]
- **Flow Rate:** 0.4 mL/min [2]
- **Mobile Phase A:** 2 mM ammonium formate in water [2]
- **Mobile Phase B:** 2 mM ammonium formate in methanol [2]
- **Gradient Program:**
  - 0-1.0 min: 5% B (isocratic)
  - 1.0-4.0 min: 5% to 95% B (linear gradient)
  - 4.0-5.0 min: 95% B (isocratic)
  - 5.0-5.1 min: 95% to 5% B (linear gradient)

- 5.1-7.0 min: 5% B (re-equilibration) [2]
- **Total Run Time:** 7.0 minutes [2]

#### 4.2.2 Mass Spectrometry Conditions

The mass spectrometric detection employs multiple reaction monitoring (MRM) in negative electrospray ionization mode to achieve the requisite sensitivity and specificity for quantifying these analytes in complex plasma matrices.

- **Ionization Mode:** Negative electrospray ionization (ESI-) [2]
- **Ion Source Temperature:** 150°C [2]
- **Desolvation Temperature:** 500°C [2]
- **Desolvation Gas Flow:** 1000 L/hr [2]
- **Cone Gas Flow:** 150 L/hr [2]
- **Collision Gas Flow:** 0.15 mL/min [2]

Table 1: MRM Transitions and Mass Spectrometer Parameters for 5-FU, Uracil, Tegafur, and Their Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
5-FU	128.9	42.0	26	22
5-FU- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub>	132.0	44.0	26	22
Uracil	111.0	42.0	30	22
Uracil- <sup>15</sup> N <sub>2</sub>	113.0	44.0	30	22
Tegafur	200.9	58.9	30	30
Tegafur- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub>	204.0	59.0	30	30

## Method Validation

## Analytical Performance Specifications

The method was rigorously validated according to US Food and Drug Administration (FDA) guidance to ensure reliability, accuracy, and precision for clinical application. The validation assessed key parameters including linearity, sensitivity, accuracy, precision, recovery, and matrix effects [2].

Table 2: Method Validation Parameters and Performance Characteristics

Parameter	5-FU	Uracil	Tegafur
Calibration Range	2-500 ng/mL	20-5000 ng/mL	200-50,000 ng/mL
Lower Limit of Quantification (LLOQ)	2 ng/mL	20 ng/mL	200 ng/mL
Accuracy (%)	≤11.6	≤11.6	≤11.6
Precision (% CV)	≤13.3	≤13.3	≤13.3
Average Recovery (%)	79.9	80.9	87.8
Matrix Effects (%)	>43.5	>84.9	>100.2

The method demonstrated **excellent linearity** across the specified concentration ranges for all three analytes, with correlation coefficients ( $r^2$ ) exceeding 0.99 [2]. The LLOQ values were sufficient to detect clinically relevant concentrations, with the lowest calibrator serving as the LLOQ for each analyte. The **accuracy and precision** were within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations below 15% at all quality control levels, including the LLOQ [2].

The **extraction efficiency**, as measured by recovery rates, was consistent and reproducible across the analytical range for all compounds. Matrix effects, which can significantly impact the reliability of LC-MS/MS methods, were evaluated and found to be consistent, with tegafur showing minimal suppression (100.2%), uracil experiencing moderate suppression (84.9%), and 5-FU exhibiting more significant suppression (43.5%) [2]. However, the use of stable isotope-labeled internal standards effectively compensated for these matrix effects and recovery variations, ensuring accurate quantification.

## Clinical Application

The validated method was successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in two patients with colorectal liver metastasis who received UFT/LV combination therapy after hepatectomy [2]. The patients received oral UFT (400 mg/day for patient 1 and 500 mg/day for patient 2) along with 75 mg/day of UZEL (leucovorin) every 8 hours on an empty stomach for 28 days [2]. Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of therapy [2].

The time course of plasma concentrations revealed distinct **pharmacokinetic profiles** for each analyte, with the method capable of capturing the complex interplay between tegafur absorption, its conversion to 5-FU, and the modulating effects of uracil. The simultaneous monitoring allowed for comprehensive assessment of the exposure to all three key compounds, providing a foundation for potential dose individualization based on therapeutic drug monitoring [2]. This clinical application demonstrated the method's utility in real-world settings and its potential to optimize UFT/LV therapy, particularly in patients with altered drug metabolism due to hepatectomy.

## Troubleshooting and Technical Notes

- **Matrix Effects Management:** Despite significant matrix effects for 5-FU (43.5%), the use of stable isotope-labeled internal standards effectively compensates for ionization suppression/enhancement, ensuring accurate quantification [2].
- **Sample Stability:** Plasma samples should be stored at -40°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles to preserve integrity of measurements [2].
- **Chromatographic Performance:** The HSS T3 column provides excellent retention for polar compounds like 5-FU and uracil. If peak shape deteriorates, consider conditioning with multiple injections or implementing more aggressive washing steps between runs.
- **Sensitivity Optimization:** For applications requiring higher sensitivity than the current LLOQs, consider increasing the injection volume (though this may require optimization to avoid matrix effects) or implementing a more extensive sample concentration step during preparation.

## Conclusion

The developed UPLC-MS/MS method enables **simultaneous quantification** of 5-FU, uracil, and tegafur in human plasma with the sensitivity, accuracy, and precision required for clinical therapeutic drug monitoring [2]. The method addresses a significant gap in the optimization of UFT/LV combination therapy, particularly in vulnerable populations such as patients who have undergone hepatectomy for colorectal liver metastases [1] [2]. By providing a comprehensive view of the pharmacokinetic relationships between these interrelated compounds, this analytical approach supports the potential for **personalized dosing** strategies that could maximize therapeutic efficacy while minimizing the substantial adverse effects associated with this regimen [2].

The application of this method in clinical practice could revolutionize the management of patients receiving UFT/LV therapy, moving beyond empirical dosing to precision medicine based on individual drug exposure metrics. Future work should focus on establishing target concentration ranges associated with optimal efficacy and minimal toxicity, as well as exploring the relationship between drug exposure, genetic polymorphisms in metabolic enzymes such as CYP2A6, and clinical outcomes [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Simultaneous quantification method for 5-FU, uracil, and ... [pubmed.ncbi.nlm.nih.gov]
2. Simultaneous quantification method for 5-FU, uracil, and ... [nature.com]
3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by ... [pubmed.ncbi.nlm.nih.gov]
4. Effects of 5-fluorouracil and a combination of tegafur and ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UPLC-MS/MS quantification 5-FU uracil tegafur]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b766250#uplc-ms-ms-quantification-5-fu-uracil-tegafur>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)